2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981036
InChI: InChI=1S/C10H17N3O/c1-6(2)13-10(14)8-5-4-7(3)11-9(8)12-13/h6-7,11-12H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

CAS No.:

Cat. No.: VC15981036

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 6-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C10H17N3O/c1-6(2)13-10(14)8-5-4-7(3)11-9(8)12-13/h6-7,11-12H,4-5H2,1-3H3
Standard InChI Key CSPBPYXIRCSJBO-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=C(N1)NN(C2=O)C(C)C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a bicyclic system where a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The 4,5,6,7-tetrahydro designation indicates partial saturation of the pyridine ring, reducing aromaticity and introducing conformational flexibility .

Substituent Effects

  • 6-Methyl group: Positioned on the saturated pyridine ring, this substituent influences steric and electronic properties.

  • 2-Isopropyl group: Attached to the pyrazole nitrogen, this bulky group modulates solubility and receptor interactions.

  • 3-Hydroxyl group: A polar functional group capable of hydrogen bonding, critical for biological activity .

Molecular Data

PropertyValue
Molecular formulaC₁₀H₁₇N₃O
Molecular weight195.26 g/mol
IUPAC name6-methyl-2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-ol
Canonical SMILESCC1CCC2=C(N1)NN(C2=O)C(C)C

The molecular formula and weight are identical to its 5-methyl isomer, but structural differences arise from substituent positioning .

Synthesis and Production Strategies

Example Reaction Conditions (Adapted from ):

  • Catalyst: Pd(dppf)Cl₂ (0.06 equiv)

  • Base: Na₂CO₃ (3.0 equiv)

  • Solvent: DMF/H₂O (30:1 v/v)

  • Temperature: 100°C, 2 hours

Industrial Scalability

Continuous flow reactors may optimize yield and purity by maintaining precise control over:

  • Temperature (±1°C)

  • Pressure (1–5 bar)

  • Residence time (minutes to hours).

Physicochemical Properties

Thermodynamic Parameters

  • logP (predicted): ~1.8 (moderate lipophilicity due to isopropyl group)

  • Aqueous solubility: <1 mg/mL (limited by hydrophobic substituents)

  • pKa: ~8.5 (hydroxyl group deprotonation) .

Spectroscopic Signatures

  • ¹H NMR: Distinct signals for methyl groups (δ 1.2–1.4 ppm), pyridine protons (δ 2.5–3.5 ppm), and hydroxyl proton (δ 5.8 ppm, broad).

  • IR: Stretching vibrations for N-H (3300 cm⁻¹), C=O (1670 cm⁻¹), and aromatic C-N (1350 cm⁻¹) .

Comparison with Structural Analogs

2-Isopropyl-5-methyl Isomer

Feature6-Methyl Derivative5-Methyl Isomer
Ring saturation4,5,6,7-Tetrahydro4,5,6,7-Tetrahydro
Methyl positionPyridine C6Pyridine C5
Dipole moment (calc.)4.2 D3.8 D

The 6-methyl derivative exhibits greater polarity due to proximal hydroxyl and methyl groups.

Pyrazolo[3,4-d]pyrimidine Analogs

  • Aromaticity: Fully conjugated systems in pyrimidine derivatives vs. partial saturation here.

  • Bioactivity: Pyrimidine analogs show antiviral activity (e.g., ganciclovir), suggesting possible shared targets .

Future Research Directions

  • Crystallographic studies: Determine precise bond angles and packing modes for materials engineering.

  • ADMET profiling: Evaluate metabolic stability and toxicity in vitro.

  • Derivatization libraries: Synthesize variants with altered substituents (e.g., fluoro-isopropyl groups).

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